

phase diagram of the copper-sulfur system

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An In-depth Technical Guide to the Copper-Sulfur (Cu-S) Phase Diagram

Introduction

The copper-sulfur (Cu-S) binary system is of significant interest across various scientific and industrial fields, including geology, metallurgy, and materials science, particularly for applications in thermoelectric devices, solar cells, and as copper ore minerals.[1] The system is notoriously complex due to the existence of numerous stable and metastable phases, wide ranges of non-stoichiometry, and the high mobility of copper ions within the sulfur sublattice.[2] [3] This complexity is marked by multiple crystallographic transformations at relatively low temperatures.[3]

This technical guide provides a comprehensive overview of the equilibrium phase diagram of the Cu-S system. It details the stable phases and their structures, summarizes key invariant reactions, and outlines the experimental protocols used for their determination, aimed at researchers, scientists, and professionals in materials and drug development.

Overview of Stable Phases in the Cu-S System

The copper-sulfur system is characterized by several key intermediate phases, many of which exist as minerals. These phases are primarily clustered in the composition range between Cu_2S and CuS . [1] Even at ambient conditions, gradual shifts in composition to higher sulfur levels can occur. [2] The primary stable and well-characterized phases are detailed below.

- Chalcocite (Cu_2S): This copper-rich phase exists in three main polymorphs: a low-temperature monoclinic form (low-chalcocite), a hexagonal form (high-chalcocite) stable

above approximately 105°C, and a high-temperature face-centered cubic (fcc) form above 435°C.[4][5]

- Djurleite ($\text{Cu}_{1.96}\text{S}$): An orthorhombic phase that is stable up to approximately 93°C.[2]
- Digenite ($\text{Cu}_{1.8}\text{S}$): Digenite has a broad field of stability and multiple polymorphs.[2] The low-temperature form is trigonal, transitioning to a cubic high-temperature form above ~91°C.[6] This high-temperature cubic phase is isostructural with high-temperature chalcocite.[6]
- Anilite ($\text{Cu}_{1.75}\text{S}$ or Cu_7S_4): An orthorhombic compound that is stable only up to about 75°C, above which it decomposes.[2][7]
- Covellite (CuS): The most sulfur-rich stable binary phase, covellite has a hexagonal crystal structure and is stable up to 507°C, where it undergoes peritectic decomposition.[2][5]

The crystallographic and stability data for these principal phases are summarized in the table below.

Table 1: Summary of Stable Phases in the Copper-Sulfur System

Phase Name	Mineral Name	Stoichiometry	Approx. Stability Range (°C)	Crystal System
Low-Chalcocite	Chalcocite	Cu_2S	< 105°C	Monoclinic
High-Chalcocite	Chalcocite	Cu_2S	105 - 435°C	Hexagonal
Cubic Chalcocite	-	Cu_2S	> 435°C	Cubic (fcc)
Djurleite	Djurleite	$\text{Cu}_{1.96}\text{S}$	< 93°C	Orthorhombic
Low-Digenite	Digenite	$\text{Cu}_{1.8}\text{S}$	< 91°C	Trigonal (Rhombohedral)
High-Digenite	Digenite	$\text{Cu}_{1.8}\text{S}$	> 91°C	Cubic (fcc)
Anilite	Anilite	$\text{Cu}_{1.75}\text{S}$	< 75°C	Orthorhombic
Covellite	Covellite	CuS	< 507°C	Hexagonal

The Cu-S Phase Diagram and Invariant Reactions

The Cu-S phase diagram is characterized by two liquid miscibility gaps, one on the copper-rich side and another on the sulfur-rich side, and a series of invariant reactions.[2][8] The high-temperature region is dominated by the digenite (fcc) phase, which melts congruently at approximately 1130°C.[2][9]

The sulfur-rich side of the diagram features a monotectic reaction at 813°C, where a sulfur-rich liquid decomposes into the digenite solid phase and another liquid phase with even higher sulfur content.[5] The most sulfur-rich compound, covellite (CuS), decomposes peritectically at 507°C into the digenite phase and a sulfur-rich liquid.[2][5] The low-temperature region of the diagram is particularly complex, with several eutectoid and peritectoid reactions governing the transformations between chalcocite, djurleite, digenite, and anilite.[2]

The key invariant reactions in the Cu-S system are summarized in the table below.

Table 2: Key Invariant Reactions in the Copper-Sulfur System

Reaction Type	Temperature (°C)	Reaction Equation	Composition (at. % S)
Congruent Melting	1130 ± 2	Dg ↔ L	33.4
Monotectic	1105	L ₁ ↔ (Cu) + L ₂	L ₁ : ~1.5, (Cu): <0.1, L ₂ : ~11.0
Eutectic	1067	L ↔ (Cu) + Dg	L: 1.48, (Cu): <0.1, Dg: ~33.4
Monotectic	813	L ₂ ↔ Dg + L ₃	L ₂ : 40.1, Dg: ~35.5, L ₃ : 99.8
Peritectic	507 ± 2	Cv + L ↔ Dg	Cv: 50.0, L: ~99.9, Dg: 36.6
Eutectoid	~93	hi-Ch ↔ lo-Ch + Dj	~33.4
Peritectoid	~75	Dg + Dj ↔ An	~35.6
Peritectoid	~72	Dg ↔ An + Dj	~35.6

Note: Data compiled from multiple sources.[2][5][9] Compositions and temperatures may vary slightly between different experimental evaluations. Dg = Digenite, L = Liquid, Cv = Covellite, Ch = Chalcocite, Dj = Djurleite, An = Anilite.

Experimental Determination of the Phase Diagram

Determining a complex phase diagram like that of the Cu-S system requires a combination of experimental techniques to identify phase boundaries and structures accurately. Methodologies are typically divided into static and dynamic methods.

Static Methods (Equilibrium Annealing and Quenching)

The static method involves bringing alloys to equilibrium at a specific temperature and then "freezing" the microstructure for room-temperature analysis.

Experimental Protocol:

- **Alloy Synthesis:** A series of alloys with varying Cu-S compositions are prepared from high-purity elemental copper and sulfur. The elements are typically sealed in evacuated quartz ampoules to prevent oxidation.
- **Equilibrium Annealing:** The sealed ampoules are heated in a furnace to the target temperature and held for an extended period (days to weeks) to allow the phases to reach thermodynamic equilibrium.
- **Quenching:** After annealing, the ampoules are rapidly cooled by immersing them in a quenching medium like ice water or brine. This preserves the high-temperature phase constitution, although some high-temperature phases in the Cu-S system are non-quenchable and transform during cooling.[2]
- **Phase Characterization:**
 - **X-Ray Diffraction (XRD):** The primary tool for identifying the crystal structures of the phases present in the quenched samples.[10] By analyzing the diffraction patterns, the specific copper sulfide phases (e.g., covellite, digenite) can be determined.[11][12]

- **Metallography and Microscopy:** Samples are polished and often etched to reveal the microstructure. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to observe the morphology of the phases and determine their elemental compositions.

Dynamic Methods (Thermal Analysis)

Dynamic methods monitor changes in the physical properties of a sample during controlled heating or cooling to detect phase transitions as they occur.

Experimental Protocol:

- **Sample Preparation:** A small amount of the Cu-S alloy is placed in a crucible (e.g., alumina or graphite).
- **Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):** The sample and a thermally inert reference are heated or cooled at a constant rate. A phase transition in the sample results in the absorption or release of heat (latent heat), which is detected as a temperature difference between the sample and the reference.^[7] The onset temperature of the endothermic or exothermic peak on the resulting thermogram indicates the transition temperature (e.g., melting, solid-state transformation).^[13]
- **Data Interpretation:** By running DTA/DSC on samples across the entire composition range, the liquidus, solidus, and solvus lines of the phase diagram can be constructed.

The general workflow for experimentally determining a phase diagram is illustrated below.



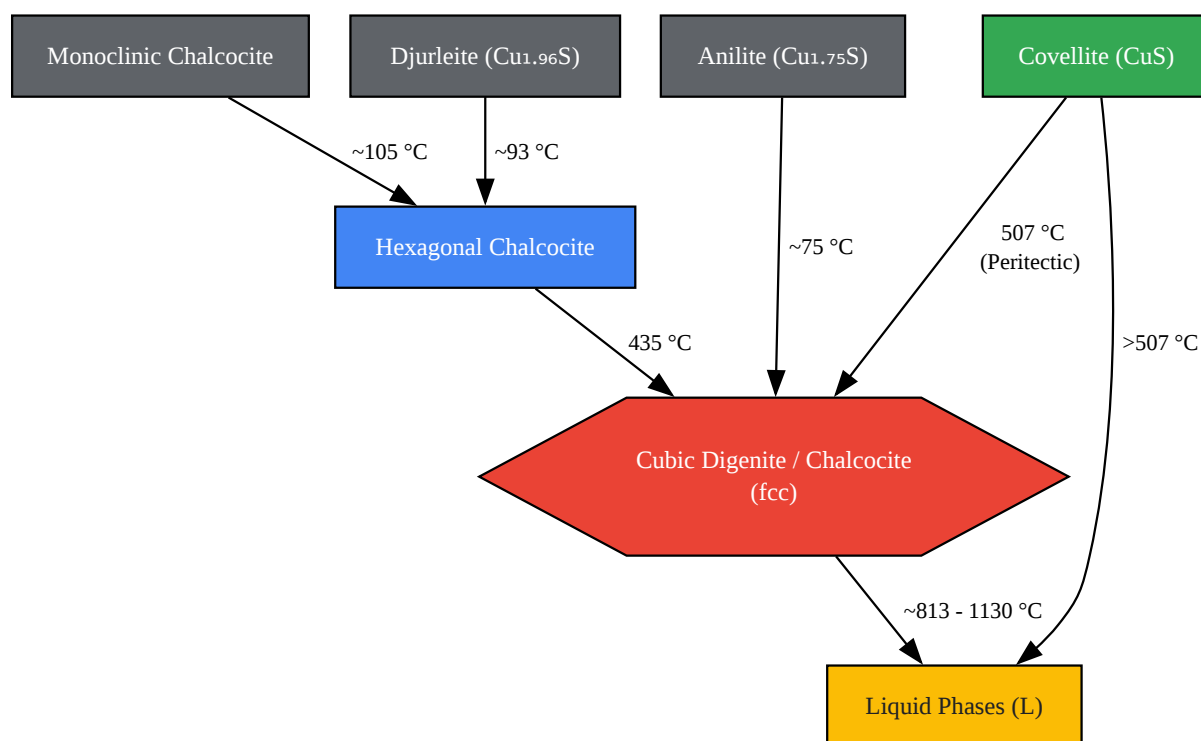
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General workflow for experimental phase diagram determination.

Logical Phase Relationships with Temperature

The complex transformations in the Cu-S system can be simplified by visualizing the stability of the major phases as a function of temperature. The diagram below illustrates the general transformation pathways for compositions between Cu_2S and CuS as temperature increases.

Low-temperature phases transform into higher-temperature, often more symmetric, structures before melting occurs.



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Simplified phase transformations with increasing temperature.

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